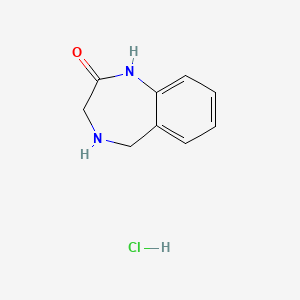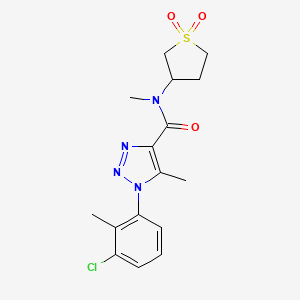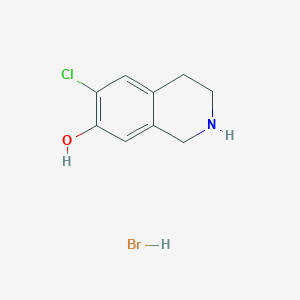
6-Chloro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrobromide is a chemical compound with the molecular weight of 264.55 . It is available in powder form .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, which includes this compound, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide . The InChI code is 1S/C9H10ClNO.BrH/c10-8-3-6-1-2-11-5-7 (6)4-9 (8)12;/h3-4,11-12H,1-2,5H2;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s country of origin is UA .Scientific Research Applications
Synthesis and Biological Activity
A study by Aghekyan et al. (2017) discussed the synthesis of new propan-2-ol derivatives of the tetrahydroisoquinoline series. Some of these compounds, including those with 6-chloro-1,2,3,4-tetrahydroisoquinoline, showed moderate adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017).
Anti-Coccidial Drug Synthesis
Zhang et al. (2017) described a new synthesis method for halofuginone hydrobromide, an effective drug against several species of Eimeria in poultry. This research highlights the potential of using tetrahydroisoquinoline derivatives in veterinary medicine (Zhang et al., 2017).
Analgesic and Anti-Inflammatory Effects
Rakhmanova et al. (2022) explored the analgesic and anti-inflammatory activity of a tetrahydroisoquinoline derivative. Their findings suggest potential medical applications as a non-narcotic analgesic (Rakhmanova et al., 2022).
Anti-Fungal and Contraceptive Activities
Li Rong-mei (2006) synthesized novel tetrahydroisoquinolines with both anti-fungal and contraceptive activities, providing precursor structures for contraceptives with anti-fungal properties (Li Rong-mei, 2006).
Antimalarial Activity
Hanna et al. (2014) found that certain 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline analogues displayed moderate to high antiplasmodial activity against P. falciparum, suggesting their potential as anti-malarial agents (Hanna et al., 2014).
Antiglioma Activity
Mohler et al. (2006) discovered that certain 1,2,3,4-tetrahydroisoquinoline derivatives selectively blocked the growth of C6 glioma, indicating their potential for treating brain tumors (Mohler et al., 2006).
Dopaminergic Ligands and Antidepressant Activity
Berenguer et al. (2009) synthesized 1-substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines, showing affinity for dopamine receptors and potential antidepressant-like activity in mice (Berenguer et al., 2009).
Beta-Adrenergic Receptor Blocking Agent
Kaiser et al. (1986) identified 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline as a new class of beta-adrenergic receptor blockers, highlighting its potential in cardiovascular treatments (Kaiser et al., 1986).
Safety and Hazards
properties
IUPAC Name |
6-chloro-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.BrH/c10-8-3-6-1-2-11-5-7(6)4-9(8)12;/h3-4,11-12H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRYAGYXGUTJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)Cl)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

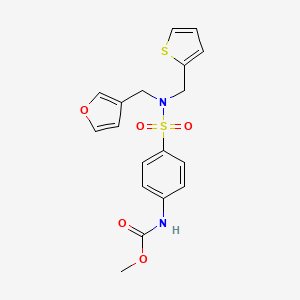
![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2783352.png)

![N~1~-(2-chloro-6-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2783354.png)
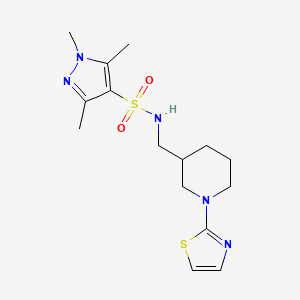
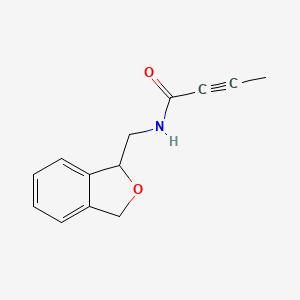

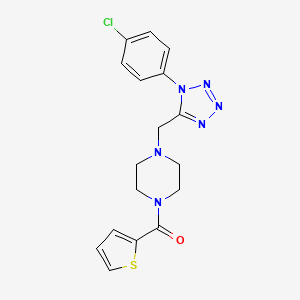
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide](/img/structure/B2783365.png)


![N-[cyano(oxolan-3-yl)methyl]-2-methyl-5-(methylsulfanyl)benzamide](/img/structure/B2783371.png)
